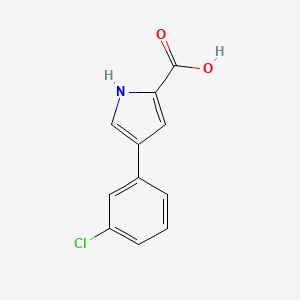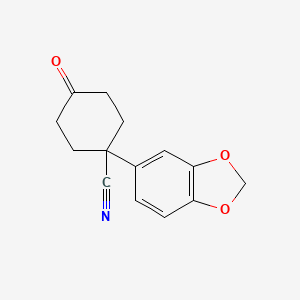
Ethyl (E)-3-(dimethylamino)-2-methylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-3-(dimethylamino)-2-methylacrylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a dimethylamino group attached to a methylacrylate backbone. This compound is known for its versatility in various chemical reactions and applications, particularly in the field of polymer chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (E)-3-(dimethylamino)-2-methylacrylate can be synthesized through several methods. One common approach involves the esterification of 3-(dimethylamino)-2-methylacrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation and crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl (E)-3-(dimethylamino)-2-methylacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization to form polymers with diverse properties.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Hydrolysis: Conducted in the presence of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Polymers: Various copolymers and homopolymers.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Carboxylic Acids and Alcohols: Products of hydrolysis reactions.
科学的研究の応用
Ethyl (E)-3-(dimethylamino)-2-methylacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biomedicine: Employed in the development of drug delivery systems and hydrogels for controlled release.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
作用機序
The mechanism of action of Ethyl (E)-3-(dimethylamino)-2-methylacrylate in polymerization involves the formation of radical intermediates that propagate the polymer chain. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the properties of the resulting polymers. In biological applications, the compound’s ability to form hydrogels and interact with biological molecules is crucial for its function in drug delivery systems.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but differs in the position of the dimethylamino group.
Methacrylic Acid: Lacks the dimethylamino group, leading to different reactivity and applications.
Uniqueness
Ethyl (E)-3-(dimethylamino)-2-methylacrylate is unique due to its specific structural features that allow for versatile chemical modifications and applications in various fields. Its ability to undergo polymerization and form hydrogels makes it particularly valuable in both industrial and biomedical contexts.
特性
IUPAC Name |
ethyl (E)-3-(dimethylamino)-2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-11-8(10)7(2)6-9(3)4/h6H,5H2,1-4H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUVPCYAOBNZAX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B7900518.png)


